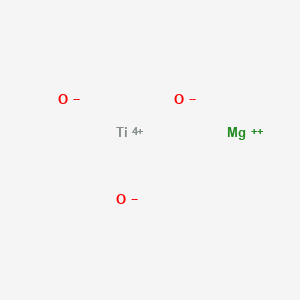
Dicarbonylcyclopentadienylcobalt(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarbonylcyclopentadienylcobalt(I) is an organocobalt compound with the chemical formula ( \text{C}_5\text{H}_5\text{Co(CO)}_2 ). It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η5-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .
Mechanism of Action
Preparation Methods
Dicarbonylcyclopentadienylcobalt(I) was first reported in 1954 by Piper, Cotton, and Wilkinson, who produced it by reacting cobalt carbonyl with cyclopentadiene . The commercial preparation method involves the reaction of dicobalt octacarbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co(C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{C}_5\text{H}_5 ]
Chemical Reactions Analysis
Dicarbonylcyclopentadienylcobalt(I) undergoes various types of reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of CO.
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp2Co2(CO)2]−, which reacts with alkyl halides to give dialkyl complexes.
Carbonylation: The dialkyl complexes formed can be carbonylated to produce ketones, regenerating dicarbonylcyclopentadienylcobalt(I).
Scientific Research Applications
Dicarbonylcyclopentadienylcobalt(I) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dicarbonylcyclopentadienylcobalt(I) can be compared with other similar compounds, such as:
Pentamethylcyclopentadienylcobalt dicarbonyl: This compound features a pentamethylcyclopentadienyl ring instead of a cyclopentadienyl ring, which affects its reactivity and stability.
Cyclopentadienylmanganese tricarbonyl: This manganese analogue has three carbonyl ligands and exhibits different catalytic properties.
Bis(cyclopentadienyl)cobalt(II):
Dicarbonylcyclopentadienylcobalt(I) is unique due to its specific combination of ligands and its ability to catalyze a wide range of reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
12078-25-0 |
|---|---|
Molecular Formula |
C7H5CoO2 5* |
Molecular Weight |
180.05 |
Origin of Product |
United States |
Q1: How does Dicarbonylcyclopentadienylcobalt(I) act as a catalyst in organic synthesis, and what are the downstream effects?
A1: Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst often employed in cyclotrimerization reactions. [, ] In these reactions, three alkyne molecules combine to form a six-membered aromatic ring. For example, Dicarbonylcyclopentadienylcobalt(I) catalyzes the [2+2+2] cyclotrimerization of 1,7,9,15-hexadecatetrayne with nitriles. [] This reaction efficiently generates bis(tetrahydroisoquinolines), which are valuable precursors for synthesizing various organic compounds, including chiral ligands. []
Q2: How does the choice of solvent affect the enantioselectivity of Dicarbonylcyclopentadienylcobalt(I)-catalyzed reactions?
A2: Research has shown that the solvent can drastically influence the stereochemical outcome of reactions catalyzed by chiral ligands derived from Dicarbonylcyclopentadienylcobalt(I)-mediated synthesis. [] Specifically, in the enantioselective allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst (derived from bis(tetrahydroisoquinolines)), significant solvent-induced selectivity inversion was observed. The use of acetonitrile led to a preference for the (S)-enantiomer of the product, while chlorobenzene favored the (R)-enantiomer, even when using the same enantiomer of the catalyst. [] This highlights the importance of careful solvent selection for controlling enantioselectivity in these reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


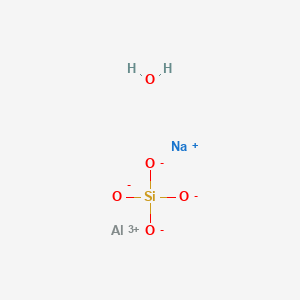
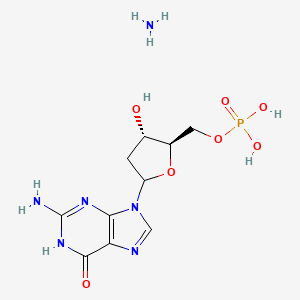
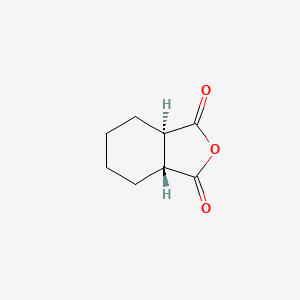

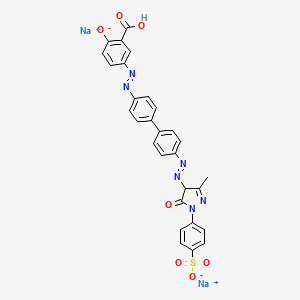
![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)
